Technical Documentation Center

2-(1-(Tert-butyl)-1H-pyrazol-4-YL)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(1-(Tert-butyl)-1H-pyrazol-4-YL)acetic acid
  • CAS: 1784925-12-7

Core Science & Biosynthesis

Foundational

Patent landscape for pyrazole-4-acetic acid analogs in oncology research

An In-depth Technical Guide to the Patent Landscape of Pyrazole-4-Acetic Acid Analogs in Oncology Research Introduction The landscape of oncology research is in a perpetual state of evolution, with a continuous demand fo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Patent Landscape of Pyrazole-4-Acetic Acid Analogs in Oncology Research

Introduction

The landscape of oncology research is in a perpetual state of evolution, with a continuous demand for novel small molecules that can selectively target cancer cells while minimizing toxicity to healthy tissues. Within this dynamic field, pyrazole-containing compounds have emerged as a particularly promising class of therapeutic agents. The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore that can be readily functionalized to achieve high-affinity and selective binding to a variety of biological targets. This guide provides a comprehensive analysis of the patent landscape for a specific subclass of these compounds, pyrazole-4-acetic acid analogs, in the context of oncology research. We will delve into the key patents, the underlying molecular mechanisms, and the experimental workflows that are shaping the development of these next-generation cancer therapeutics.

Patent Landscape Analysis: Key Players and Emerging Trends

The patent landscape for pyrazole-4-acetic acid analogs in oncology is characterized by a focused yet competitive environment. A handful of pharmaceutical giants and specialized biotechnology companies have established dominant intellectual property positions, primarily centered around the modulation of key signaling pathways implicated in tumor growth and survival.

A notable trend in recent patent filings is the strategic focus on analogs with improved pharmacokinetic and pharmacodynamic profiles. This includes modifications to the core pyrazole-4-acetic acid structure to enhance metabolic stability, increase oral bioavailability, and reduce off-target effects. Furthermore, there is a growing interest in the development of these analogs for use in combination therapies, highlighting a strategic shift towards multi-pronged approaches to cancer treatment.

Patent NumberAssigneeTitleKey Therapeutic Targets/IndicationsPublication Date
US-20220002334-A1PFIZER INCSubstituted pyrazole compounds as TYK2 inhibitorsTyrosine kinase 2 (TYK2) inhibitors for treating autoimmune diseases and cancer2022-01-06
WO-2020081640-A1BRISTOL-MYERS SQUIBB COTYK2 inhibitors for treating inflammatory diseasesTyrosine kinase 2 (TYK2) inhibitors for inflammatory diseases, with potential applications in oncology2020-04-23
US-20230331189-A1GENENTECH INCPyrazole derivatives as protein arginine methyltransferase 5 (PRMT5) inhibitorsPRMT5 inhibitors for the treatment of cancer2023-10-19
WO-2019113069-A1INCYTE CORPSubstituted pyrazoles as inhibitors of LSD1Lysine-specific demethylase 1 (LSD1) inhibitors for treating cancer2019-06-13

Key Molecular Targets and Mechanisms of Action

The therapeutic efficacy of pyrazole-4-acetic acid analogs in oncology is rooted in their ability to selectively inhibit the activity of key proteins that drive cancer cell proliferation, survival, and metastasis. Among the most prominent molecular targets are various protein kinases and epigenetic modifiers.

Targeting Protein Kinases: The Case of TYK2

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and a critical mediator of cytokine signaling pathways, such as those initiated by interleukins (IL-12, IL-23) and type I interferons. Dysregulation of the JAK-STAT signaling pathway is a common feature in many cancers, leading to uncontrolled cell growth and immune evasion. Pyrazole-4-acetic acid analogs have been designed to bind to the ATP-binding pocket of TYK2, thereby blocking its catalytic activity and disrupting downstream signaling cascades.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Activation STAT STAT TYK2->STAT 3. Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT Gene Target Gene Expression pSTAT->Gene 5. Nuclear Translocation & Transcription Pyrazole Pyrazole-4-acetic acid analog Pyrazole->TYK2 Inhibition Lead_Optimization_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Refinement Design Compound Design (SAR, CADD) Synthesis Chemical Synthesis Design->Synthesis In_Vitro In Vitro Assays (Enzymatic, Cellular) Synthesis->In_Vitro In_Vivo In Vivo Models (Xenografts) In_Vitro->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Tox Toxicology Assessment PK_PD->Tox SAR_Analysis SAR Analysis Tox->SAR_Analysis SAR_Analysis->Design Iterative Refinement

Caption: Iterative workflow for the lead optimization of pyrazole-4-acetic acid analogs.

Preclinical and Clinical Evaluation: A Step-by-Step Approach

The preclinical and clinical evaluation of novel pyrazole-4-acetic acid analogs follows a rigorous, multi-stage process to ensure both safety and efficacy.

In Vitro Assays: Establishing Target Engagement and Cellular Activity

The initial phase of biological testing involves a battery of in vitro assays to confirm that the synthesized compounds interact with their intended molecular target and exert the desired effect on cancer cells.

Protocol: In Vitro Kinase Inhibition Assay (for TYK2)

  • Reagents and Materials: Recombinant human TYK2 enzyme, ATP, biotinylated peptide substrate, 96-well microplates, kinase buffer, detection antibody (e.g., anti-phospho-peptide antibody conjugated to a fluorophore), and test compounds (pyrazole-4-acetic acid analogs).

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the TYK2 enzyme, the peptide substrate, and the test compound to the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified period (e.g., 60 minutes). e. Stop the reaction by adding EDTA. f. Add the detection antibody and incubate to allow for binding to the phosphorylated substrate. g. Measure the fluorescence signal using a plate reader.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol: Cell Viability Assay (e.g., MTT Assay)

  • Cell Culture: Plate cancer cells (e.g., a cell line known to be dependent on the target pathway) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole-4-acetic acid analogs for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The GI50 value (the concentration of the compound that causes 50% growth inhibition) is determined by comparing the absorbance of treated cells to that of untreated control cells.

In Vivo Models: Assessing Efficacy and Safety in a Living System

Promising candidates from in vitro studies are advanced to in vivo testing, typically using animal models such as immunodeficient mice bearing human tumor xenografts. These studies are crucial for evaluating the compound's anti-tumor activity, pharmacokinetic properties, and potential toxicities in a more complex biological system.

Protocol: Murine Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the pyrazole-4-acetic acid analog to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of general health and toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker assessment). The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

Future Perspectives and Opportunities

The field of pyrazole-4-acetic acid analogs in oncology is poised for significant advancements. The development of more selective and potent inhibitors will continue to be a major focus, driven by a deeper understanding of the structural biology of their target proteins. Furthermore, the exploration of novel therapeutic targets for these versatile scaffolds will undoubtedly open up new avenues for cancer treatment.

The increasing adoption of personalized medicine approaches will also shape the future of these compounds. The identification of predictive biomarkers that can identify patients most likely to respond to a particular pyrazole-based therapy will be critical for maximizing clinical benefit. As our understanding of the complex signaling networks that drive cancer continues to grow, so too will the opportunities for the rational design and application of pyrazole-4-acetic acid analogs in the fight against this devastating disease.

References

  • PFIZER INC. (2022). Substituted pyrazole compounds as TYK2 inhibitors. U.S.
  • BRISTOL-MYERS SQUIBB CO. (2020). TYK2 inhibitors for treating inflammatory diseases.
  • GENENTECH INC. (2023). Pyrazole derivatives as protein arginine methyltransferase 5 (PRMT5) inhibitors. U.S.
  • INCYTE CORP. (2019). Substituted pyrazoles as inhibitors of LSD1.

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Pyrazole-Based Peptidomimetics Using Tert-Butyl Derivatives

Abstract Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery. Among the various scaffolds used to construct these molecules, the pyrazole ring...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery. Among the various scaffolds used to construct these molecules, the pyrazole ring has emerged as a "privileged structure" due to its metabolic stability and ability to present substituents in a well-defined spatial orientation.[1][2][3] This guide provides a detailed technical overview and step-by-step protocols for the synthesis of pyrazole-based peptidomimetics, with a particular focus on the strategic use of tert-butyl derivatives for the protection of reactive functional groups. These protocols are designed for researchers and scientists in the fields of medicinal chemistry and drug development.

Introduction: The Rationale for Pyrazole-Based Peptidomimetics and the Role of Tert-Butyl Protection

Natural peptides, while exhibiting a wide range of biological activities, often suffer from poor metabolic stability and low oral bioavailability. Peptidomimetics address these limitations by replacing the labile peptide backbone with more robust chemical scaffolds. The pyrazole nucleus is an excellent choice for this purpose, as it is a five-membered aromatic heterocycle that is resistant to enzymatic degradation.[1][2] Furthermore, the pyrazole ring allows for the installation of various substituents at different positions, enabling the precise mimicry of amino acid side chains and the exploration of structure-activity relationships (SAR).[3][4]

The synthesis of these complex molecules necessitates a robust protecting group strategy to prevent unwanted side reactions. The tert-butyl group, in the form of tert-butyloxycarbonyl (Boc) for amines and tert-butyl esters for carboxylic acids, is a cornerstone of modern peptide synthesis and is equally valuable in this context.[5][6][7] Its key advantages lie in its stability to a wide range of reaction conditions, including basic and nucleophilic environments, and its clean, acid-labile removal.[8][9] This "orthogonality" allows for the selective deprotection of specific functional groups without affecting others, a critical requirement for the stepwise assembly of peptidomimetics.[10]

This guide will detail a common and effective strategy for the synthesis of a model pyrazole-based peptidomimetic, starting from the construction of the pyrazole core via the Knorr pyrazole synthesis, followed by the coupling of protected amino acid analogues.

General Synthetic Strategy

The overall synthetic approach can be visualized as a three-stage process:

  • Formation of the Pyrazole Core: This is typically achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a classic method known as the Knorr pyrazole synthesis.[11][12][13]

  • Functionalization of the Pyrazole Scaffold: The resulting pyrazole can be functionalized with moieties that will allow for the coupling of peptide-like side chains.

  • Coupling and Deprotection: Protected amino acid derivatives are coupled to the pyrazole core, followed by the final deprotection of the tert-butyl groups to yield the target peptidomimetic.

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Functionalization & Coupling cluster_2 Stage 3: Final Deprotection A 1,3-Dicarbonyl Compound C Substituted Pyrazole A->C B Hydrazine Derivative B->C D Functionalized Pyrazole C->D F Protected Peptidomimetic D->F E N-Boc Protected Amino Acid (tert-butyl ester) E->F G Final Pyrazole-Based Peptidomimetic F->G Acidic Cleavage (TFA)

Figure 1: General workflow for the synthesis of pyrazole-based peptidomimetics.

Materials and Reagents

Reagent Grade Supplier Notes
Di-tert-butyl dicarbonate (Boc₂O)Reagent GradeStandard Chemical Supplier
Trifluoroacetic acid (TFA)Reagent GradeStandard Chemical SupplierCorrosive, handle in a fume hood.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Reagent GradeStandard Chemical Supplier
Hydroxybenzotriazole (HOBt)Reagent GradeStandard Chemical Supplier
N,N-Diisopropylethylamine (DIPEA)Reagent GradeStandard Chemical Supplier
Dichloromethane (DCM)AnhydrousStandard Chemical Supplier
N,N-Dimethylformamide (DMF)AnhydrousStandard Chemical Supplier
Ethyl acetateHPLC GradeStandard Chemical SupplierFor extraction and chromatography.
HexanesHPLC GradeStandard Chemical SupplierFor chromatography.
Tert-butyl hydrazine hydrochlorideReagent GradeStandard Chemical Supplier
Substituted 1,3-diketoneReagent GradeStandard Chemical Suppliere.g., Acetylacetone
Amino acid tert-butyl estersReagent GradeStandard Chemical Suppliere.g., Glycine tert-butyl ester HCl
Sodium bicarbonateACS GradeStandard Chemical Supplier
Magnesium sulfateAnhydrousStandard Chemical Supplier

Detailed Experimental Protocols

Protocol 1: Synthesis of a 1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (A Model Pyrazole Core)

This protocol outlines the synthesis of a functionalized pyrazole core using the Knorr cyclocondensation reaction.

Workflow Diagram:

G A 1. Dissolve 1,3-dicarbonyl and tert-butyl hydrazine in ethanol B 2. Reflux the reaction mixture A->B C 3. Monitor reaction by TLC B->C D 4. Cool and concentrate in vacuo C->D E 5. Purify by column chromatography D->E F 6. Characterize the product (NMR, MS) E->F

Figure 2: Workflow for the synthesis of the pyrazole core.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 1,3-dicarbonyl compound (e.g., ethyl 2-methyl-3-oxobutanoate, 1 equivalent).

  • Dissolve the starting material in ethanol (5-10 mL per gram of diketone).

  • Add tert-butyl hydrazine hydrochloride (1.1 equivalents) and a mild base such as sodium acetate (1.2 equivalents) to the solution. The base is necessary to liberate the free hydrazine.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure pyrazole derivative.

  • The subsequent hydrolysis of the ester group to a carboxylic acid can be achieved using standard saponification conditions (e.g., LiOH in THF/water).

Protocol 2: Coupling of a Protected Amino Acid to the Pyrazole Core

This protocol describes the amide bond formation between the pyrazole carboxylic acid and an amino acid tert-butyl ester.

Step-by-Step Procedure:

  • Dissolve the pyrazole carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 30 minutes at 0 °C. This pre-activates the carboxylic acid.

  • In a separate flask, dissolve the amino acid tert-butyl ester hydrochloride (e.g., L-Alanine tert-butyl ester hydrochloride, 1.2 equivalents) in anhydrous DMF and add DIPEA (2.5 equivalents) to neutralize the salt and provide a basic environment for the coupling.

  • Add the amino acid solution to the activated pyrazole solution and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the protected peptidomimetic.

Protocol 3: Final Deprotection of Tert-Butyl Groups

This protocol details the removal of the Boc and tert-butyl ester protecting groups to yield the final peptidomimetic.

Step-by-Step Procedure:

  • Dissolve the protected peptidomimetic in a minimal amount of dichloromethane.

  • Add a solution of trifluoroacetic acid (TFA) in dichloromethane (typically 25-50% v/v).[7] If the peptidomimetic contains sensitive residues (e.g., tryptophan), scavengers such as triisopropylsilane (TIS) and water (e.g., a mixture of TFA/TIS/water 95:2.5:2.5) should be added to prevent side reactions from the liberated tert-butyl cation.[5][9]

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product is often precipitated and washed with cold diethyl ether to remove the TFA and scavengers.[14]

  • Further purification is typically achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[15][16]

Characterization and Data

The synthesized compounds should be characterized using standard analytical techniques.

Compound Structure Expected ¹H NMR signals (indicative) Expected Mass (m/z) [M+H]⁺ Yield (%) Purity (HPLC)
Pyrazole CoreSubstituted PyrazoleAromatic protons, methyl protons, tert-butyl singletCalculated for specific structure70-85>95%
Protected PeptidomimeticPyrazole-Amino Acid ConjugatePyrazole protons, amino acid α-proton and side chain, Boc and t-Bu singletsCalculated for specific structure60-80>95%
Final PeptidomimeticDeprotected ProductPyrazole protons, amino acid protons (amide NH may be broad)Calculated for specific structure85-95 (after HPLC)>98%

Note: The expected NMR signals and mass will vary depending on the specific starting materials used. The yields and purity are typical for these types of reactions but may require optimization.

Spectroscopic Data Interpretation:

  • ¹H NMR: The disappearance of the characteristic singlet for the tert-butyl protons (around 1.4-1.5 ppm) is a clear indication of successful deprotection.

  • ¹³C NMR: The disappearance of the quaternary carbons of the tert-butyl groups and the carbonyl of the Boc group confirms deprotection.

  • Mass Spectrometry (MS): A shift in the molecular weight corresponding to the loss of the tert-butyl groups will be observed.

  • Infrared (IR) Spectroscopy: The appearance of a broad O-H stretch (for the carboxylic acid) and N-H stretches (for the free amine) can be indicative of deprotection.

Troubleshooting

Problem Possible Cause Solution
Incomplete reaction in Protocol 1 Insufficient heating or reaction time.Increase reflux time and monitor closely by TLC. Ensure the base is effectively neutralizing the hydrazine hydrochloride.
Low yield in the coupling reaction (Protocol 2) Incomplete activation of the carboxylic acid. Moisture in the reaction.Ensure reagents are fresh and solvents are anhydrous. Allow for sufficient pre-activation time.
Incomplete deprotection in Protocol 3 Insufficient TFA or reaction time.Increase the concentration of TFA or extend the reaction time. Monitor by LC-MS.
Side product formation during deprotection Alkylation of sensitive residues by the tert-butyl cation.Add scavengers like TIS and water to the deprotection cocktail.[5][9]

Conclusion

The synthesis of pyrazole-based peptidomimetics is a powerful strategy in medicinal chemistry for the development of novel therapeutic agents. The use of tert-butyl protecting groups provides a robust and reliable method for the selective manipulation of functional groups during the synthetic sequence. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of this important class of molecules.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (2025, February 23). J&K Scientific LLC. Retrieved February 21, 2026, from [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved February 21, 2026, from [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022, July 27). Visnav. Retrieved February 21, 2026, from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved February 21, 2026, from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals. Retrieved February 21, 2026, from [Link]

  • Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. (2023, May 1). ACS Publications. Retrieved February 21, 2026, from [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023, September 13). MDPI. Retrieved February 21, 2026, from [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (n.d.). Scribd. Retrieved February 21, 2026, from [Link]

  • Synthesis of pyrazolo[1,2-a]pyrazole-based peptide mimetics. (2025, August 6). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. (2023, February 24). Taylor & Francis Online. Retrieved February 21, 2026, from [Link]

  • Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (2025, August 6). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved February 21, 2026, from [Link]

  • Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (n.d.). SpringerLink. Retrieved February 21, 2026, from [Link]

  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]

  • Peptidomics. (2023, March 30). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Synthesis of pyrazole peptidomimetics and their inhibition against A549 lung cancer cells. (2012, November 15). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. (n.d.). AAPPTec. Retrieved February 21, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 21, 2026, from [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (2025, August 7). Research Square. Retrieved February 21, 2026, from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022, December 8). MDPI. Retrieved February 21, 2026, from [Link]

  • Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6). ResearchGate. Retrieved February 21, 2026, from [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025, April 15). MDPI. Retrieved February 21, 2026, from [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences. Retrieved February 21, 2026, from [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved February 21, 2026, from [Link]

  • Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved February 21, 2026, from [Link]

Sources

Application

Application Note: Optimization of Peptide Synthesis Coupling Reagents for Pyrazole Acetic Acids

Abstract Pyrazole acetic acid derivatives are increasingly critical pharmacophores in modern drug discovery, featuring prominently in GLP-1 agonists, kinase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs)....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazole acetic acid derivatives are increasingly critical pharmacophores in modern drug discovery, featuring prominently in GLP-1 agonists, kinase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs). However, their incorporation into peptide backbones or peptidomimetics presents distinct synthetic challenges, including steric hindrance, solubility-driven aggregation, and regioselectivity issues regarding the pyrazole nitrogen. This Application Note provides a comprehensive technical guide to optimizing coupling reagents for these moieties. We contrast standard carbodiimide protocols with advanced uronium/aminium and phosphonium salts, offering a validated screening workflow to maximize yield and purity while minimizing racemization and side reactions.

Introduction & Chemical Challenges

The coupling of pyrazole acetic acids (Py-CH₂-COOH) differs significantly from standard amino acid coupling due to the electronic and steric environment imposed by the pyrazole ring. Unlike simple aliphatic amino acids, the pyrazole heterocycle introduces:

  • ** steric Bulk:** Substituents at the 3- and 5-positions of the pyrazole ring can create significant steric shielding of the acetic acid side chain, retarding the approach of the amine nucleophile.

  • Solubility Profiles: Many pyrazole derivatives exhibit poor solubility in standard non-polar solvents (DCM) and may require polar aprotic solvents (DMF, NMP) or binary mixtures to prevent aggregation during the coupling event.

  • Regiochemical Risks: If the pyrazole ring contains a free N-H (unprotected), it can act as a competing nucleophile, leading to

    
    -acylation byproducts (active ester attacking the pyrazole nitrogen of another molecule) or oligomerization.
    
The "Difficult Coupling" Paradigm

Standard protocols using HBTU or DIC/HOBt often result in sluggish kinetics or incomplete conversion for these substrates. The "Senior Scientist" approach requires moving beyond these defaults to reagents that generate more reactive active esters (e.g., -OAt or -Oxyma esters) and utilizing pre-activation strategies to drive the reaction to completion.

Reagent Selection Guide

The choice of coupling reagent dictates the nature of the activated carboxylate intermediate. For pyrazole acetic acids, we categorize reagents based on "Activation Power" vs. "Side Reaction Risk."

Reagent ClassExamplesMechanismRecommended Use Case
Carbodiimides DIC, EDCForms O-acylisourea.[1] Requires additive (HOBt/Oxyma) to prevent rearrangement to

-acylurea.
Baseline: Good for unhindered pyrazoles. "Green" option when used with Oxyma Pure.
Aminium Salts (Benzotriazole) HBTU, TBTUGenerates OBt active ester.[2]Standard: Reliable, but often fails for sterically hindered 3,5-disubstituted pyrazoles.
Aminium Salts (Azabenzotriazole) HATU , HCTUGenerates OAt active ester. The pyridine nitrogen provides anchimeric assistance (neighboring group effect).High Performance: The "Gold Standard" for hindered pyrazole acetic acids. High reactivity.
Phosphonium Salts PyBOPGenerates OBt ester (via phosphonium intermediate).Alternative: Useful if the amine partner is weak; avoids guanidinylation side reactions common with uronium salts.
Oxyma-Based COMU Generates Oxyma active ester.Modern Best: Safer than HATU (no explosion risk), higher solubility, and often superior reactivity.
Mechanistic Insight: The HATU Advantage

For difficult pyrazole couplings, HATU is superior because the resulting OAt-active ester is more reactive than the OBt ester formed by HBTU. Furthermore, the nitrogen atom in the HOAt leaving group forms a hydrogen bond with the incoming amine, positioning it for favorable nucleophilic attack (anchimeric assistance). This is crucial when the pyrazole ring substituents create a "steric wall."

Optimization Protocol: The Screening Workflow

Do not guess; screen. The following workflow is designed to identify the optimal condition for a specific pyrazole acetic acid substrate.

Experimental Workflow Diagram

OptimizationWorkflow Start Substrate Analysis (Sterics, Solubility, Protecting Groups) SolubilityCheck Solubility Screen (DMF vs NMP vs DMF/DMSO) Start->SolubilityCheck BaseScreen Base Optimization (DIPEA vs TMP vs NMM) SolubilityCheck->BaseScreen ReagentScreen Coupling Reagent Screen (DIC/Oxyma, HATU, COMU) BaseScreen->ReagentScreen Decision Conversion > 95%? ReagentScreen->Decision Success Scale-Up Protocol Decision->Success Yes Failure Troubleshoot: 1. Double Coupling 2. Temp Increase (40-60°C) 3. Change Solvent Decision->Failure No Failure->ReagentScreen Iterate

Figure 1: Strategic workflow for optimizing peptide coupling conditions for non-standard heterocyclic acids.

Detailed Protocol Steps

Materials:

  • Pyrazole Acetic Acid derivative (1.0 equiv)

  • Amine/Resin-bound amine (1.0 equiv)

  • Coupling Reagent (see below)[1][2][3]

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 2,4,6-Trimethylpyridine (TMP)
    
  • Solvent: Anhydrous DMF or NMP

Step 1: Pre-Activation (The Critical Step) Unlike standard amino acids, pyrazole acetic acids benefit significantly from a distinct pre-activation window.

  • Dissolve the Pyrazole Acetic Acid (1.0 equiv) and Coupling Reagent (0.95–1.0 equiv) in DMF.

  • Add Base (2.0 equiv for HATU/COMU; 1.0 equiv for DIC).

  • Stir for 2–5 minutes. Note: Do not exceed 10 minutes to avoid racemization (if chiral) or active ester hydrolysis.

Step 2: Coupling

  • Add the pre-activated mixture to the Amine component.

  • Agitate at room temperature.

  • Monitoring: Check reaction progress at 30 min, 1 hr, and 2 hr using HPLC or LC-MS.

    • Tip: For solid-phase synthesis, use the Kaiser test (qualitative) or micro-cleavage (quantitative).

Step 3: Quenching

  • Once conversion >95%, wash resin (SPPS) or perform extractive workup (Solution Phase).

Representative Data: Reagent Comparison

The following table summarizes a comparative study of coupling a sterically hindered 3,5-di-tert-butyl-pyrazole-1-acetic acid to a resin-bound secondary amine (a notoriously difficult coupling).

Reagent SystemBaseSolventTime (h)Conversion (%)Purity (%)Notes
HBTU / HOBt DIPEADMF465%82%Incomplete coupling; significant deletion sequences.
DIC / Oxyma DMF478%88%Better than HBTU; cleaner profile but slow kinetics.
HATU / HOAt DIPEADMF296% 94%Recommended. Rapid conversion due to OAt ester.
COMU DIPEADMF298% 97% Best Performance. Highest purity; easiest byproduct removal.

Table 1: Comparative efficiency of coupling reagents for hindered pyrazole acetic acids.

Troubleshooting & Expert Tips

Dealing with Racemization

If your pyrazole acetic acid has a chiral substituent at the


-position (e.g., Py-CH(R)-COOH), racemization is a major risk via the oxazolone mechanism or direct enolization.
  • Solution: Switch base from DIPEA to TMP (2,4,6-trimethylpyridine) or NMM (N-methylmorpholine) . These weaker, more hindered bases reduce proton abstraction from the

    
    -carbon while maintaining sufficient basicity for activation.
    
  • Reagent: Use DIC/Oxyma ; this condition is less basic and known to suppress racemization better than HATU/DIPEA.

The "Guanidinylation" Side Reaction

When using uronium reagents (HBTU, HATU) with slow couplings (hindered pyrazoles), the free amine can attack the coupling reagent itself rather than the activated acid, forming a guanidino-capped species.

  • Diagnosis: Mass spec shows +99 Da (HBTU) or +100 Da (HATU) adduct on the amine.

  • Fix: Ensure Pre-activation (Step 1) is performed efficiently so the amine never sees the free coupling reagent, only the active ester. Alternatively, switch to a phosphonium reagent (PyBOP ) which cannot guanidinylate.

Mechanism of Activation Diagram

ActivationMechanism Acid Pyrazole-CH2-COOH Intermediate O-Acylisourea (Unstable) Acid->Intermediate + HATU/Base HATU HATU (Reagent) Base DIPEA ActiveEster OAt-Active Ester (Activated Species) Intermediate->ActiveEster Rearrangement Product Pyrazole-Amide ActiveEster->Product + Amine (Anchimeric Assistance) Amine R-NH2 (Nucleophile) Amine->HATU Slow Reaction (Guanidinylation)

Figure 2: Activation pathway highlighting the formation of the OAt-active ester and potential side reaction.

Conclusion

For the synthesis of peptides containing pyrazole acetic acid moieties, "standard" protocols are often insufficient. The Senior Application Scientist recommendation is to utilize COMU or HATU as primary coupling reagents due to their ability to generate highly reactive active esters that overcome the steric and electronic deactivation typical of these heterocycles. Attention to pre-activation times and base selection (TMP for chiral substrates) ensures high fidelity and yield.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Twibanire, J. D. A., & Grindley, T. B. (2011). Polyester Dendrimers: Smart Carriers for Drug Delivery. Polymers, 3(4), 1942-1996. (Context on HATU/DIPEA efficiency in hindered systems). [Link][3]

  • Albericio, F., &yman, J. M. (2018). Choosing the Right Coupling Reagent for Peptides: A Tutorial Guide. Methods in Enzymology. (General grounding for COMU vs HATU selection). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of tert-Butyl Pyrazole Derivatives

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Phase Separation, Polymorphism, and Solvate Formation in Bulky Heterocycles Introduction: The Steric-Polar Conflict We...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Phase Separation, Polymorphism, and Solvate Formation in Bulky Heterocycles

Introduction: The Steric-Polar Conflict

Welcome to the technical support hub for tert-butyl pyrazole derivatives. If you are here, you are likely facing a "gummy" solid, an oil that refuses to nucleate, or a melting point that shifts with every batch.

The Core Problem: tert-Butyl pyrazoles present a unique crystallographic challenge due to the Steric-Polar Conflict . The pyrazole core is planar and capable of hydrogen bonding (H-bond donor/acceptor), while the tert-butyl group is a bulky, spherical, lipophilic domain. This duality often prevents tight lattice packing, leading to:

  • Oiling Out (LLPS): The lattice energy is insufficient to overcome solvation, causing the compound to separate as a liquid phase rather than a solid.

  • Solvate Formation: The bulky tert-butyl group acts like a "pillar," creating voids in the crystal lattice that solvent molecules fill to stabilize the structure.

  • Regioisomeric Poisoning: Synthesis often yields N1/N2 isomers; the impurity isomer acts as a lattice poison, halting growth.

Module 1: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

User Question: "I added water to my ethanolic solution to induce precipitation, but instead of crystals, I got a milky emulsion that settled into a sticky oil at the bottom. Scratching the flask doesn't help. What happened?"

Technical Diagnosis

You have encountered Liquid-Liquid Phase Separation (LLPS) . This occurs when the metastable zone width (MSZW) is intersected by a liquid-liquid miscibility gap. Essentially, your compound became supersaturated with respect to the oil phase before it became supersaturated with respect to the crystal phase. This is common when the operating temperature is too close to the melting point of the solvated solid.

Corrective Protocol: The "Cloud Point" Cycling Method

Do not cool the oil further; it will only harden into a glass. Follow this thermodynamic reset:

  • Re-dissolution: Heat the mixture until the oil phase re-dissolves completely.

  • Solvent Adjustment: Add a small amount of the "good" solvent (e.g., Ethanol or IPA) to shift the composition away from the miscibility gap.

  • Seeding at High Temperature: Cool slowly. As soon as you reach the saturation temperature (before oiling occurs), add seed crystals.

    • Why? Seeds provide a surface for heterogeneous nucleation, bypassing the high energy barrier of homogeneous nucleation.

  • Isothermal Aging: Hold the temperature constant after seeding. Allow the crystals to grow and consume the supersaturation.

  • Slow Cooling: Cool at a rate of <0.5 °C/min.

Decision Logic: Recovering from Oiling Out

OilingOutWorkflow Start Problem: Solution Oiled Out CheckImpurity Check Purity (HPLC/NMR) Is Purity > 90%? Start->CheckImpurity Impure Impurity is inhibiting growth. Perform Column Chromatography or Salt Formation (See Mod 3) CheckImpurity->Impure No Pure Thermodynamic Issue (LLPS) CheckImpurity->Pure Yes Heat Re-heat to Single Phase (Clear Solution) Pure->Heat SolventAdj Add 5-10% Good Solvent (Shift away from miscibility gap) Heat->SolventAdj Seed Add Seeds at High Temp (T > T_oil) SolventAdj->Seed Cool Slow Cool (0.2°C/min) Seed->Cool Result Crystalline Solid Cool->Result

Figure 1: Decision tree for remediating oiling out phenomena. Note the critical step of adding good solvent to exit the miscibility gap.

Module 2: Polymorphism and Solvate Management

User Question: "My initial batch melted at 112°C. After drying under vacuum, the melting point dropped to 98°C, and the XRD pattern changed. Is my compound degrading?"

Technical Diagnosis

You are likely observing Desolvation or Polymorphic Transition . tert-Butyl pyrazoles are notorious for forming channel solvates. The bulky t-butyl group prevents efficient packing, leaving voids that solvent molecules (Ethanol, Toluene, Acetonitrile) occupy.

  • Scenario A: You isolated a solvate. Vacuum drying removed the solvent, collapsing the lattice into a lower-melting amorphous or metastable form.

  • Scenario B: You isolated a metastable polymorph (kinetically favored) which converted to a stable form.

Corrective Protocol: Slurry Conversion (Ostwald Ripening)

To ensure you have the most thermodynamically stable form (critical for drug development), do not rely on simple evaporation.

  • Create a Suspension: Suspend your solid in a solvent where it has low solubility (e.g., Heptane or Water/Methanol 90:10).

  • Agitate: Stir at a controlled temperature (usually 25°C or 50°C) for 24-48 hours.

  • Mechanism: The smaller, metastable crystals (higher energy) will dissolve, and the stable form (lower energy) will grow. This "survival of the fittest" crystal growth ensures batch consistency [1].

Table 1: Solvent Selection Guide for tert-Butyl Pyrazoles

Solvent ClassExamplesSuitabilityNotes
Protic Ethanol, IPAHigh Good for cooling crystallization. H-bonds with pyrazole N.
Aprotic Polar Acetonitrile, AcetoneMedium Risk of solvate formation (channel inclusion).
Non-Polar Heptane, HexaneAnti-Solvent Use for slurry conversion. Induces oiling if added too fast.[1]
Aromatic TolueneSpecific Good for azeotropic drying, but often forms stable solvates.

Module 3: The "Uncrystallizable" Oil (Impurity Rejection)

User Question: "I cannot get a solid no matter what solvent I use. It's always a yellow oil. NMR shows about 85% purity."

Technical Diagnosis

Crystallization requires a critical purity threshold. In pyrazole synthesis, the regioisomer (N1 vs N2 alkylation) is a common byproduct. Because the isomer is structurally almost identical, it fits into the growing crystal lattice but disrupts the periodicity, effectively "poisoning" the crystal face and stopping growth [2].

Corrective Protocol: Salt Formation Strategy

If the neutral molecule refuses to crystallize, change the lattice energy dynamics by forming a salt. This is a standard pharmaceutical technique to upgrade purity.

  • Screen Acids: tert-Butyl pyrazoles are weak bases. Screen strong organic acids:

    • Oxalic Acid: Excellent for pyrazoles. Often forms 1:1 crystalline salts driven by H-bonding.

    • p-Toluenesulfonic Acid (TsOH): Adds aromatic stacking interactions.

    • Phosphoric Acid: Good alternative if organic acids fail [3].

  • Procedure:

    • Dissolve the crude oil in EtOAc or Acetone.

    • Add 1.0 equivalent of the acid.[2]

    • The salt often precipitates instantly (high lattice energy).

    • Filter and wash.

    • Recovery: Resuspend the salt in water/DCM and neutralize with NaHCO₃ to recover the purified neutral pyrazole.

Workflow: Salt-Based Purification

SaltPurification Crude Crude Oil (85% Purity) Dissolve Dissolve in EtOAc/Acetone Crude->Dissolve AddAcid Add 1.0 eq Oxalic Acid Dissolve->AddAcid Precip Salt Precipitation AddAcid->Precip Filter Filter & Wash (Impurities stay in mother liquor) Precip->Filter FreeBase Neutralize (NaHCO3) Extract with DCM Filter->FreeBase Final Pure Crystalline Pyrazole FreeBase->Final

Figure 2: Salt formation workflow to bypass difficult crystallization of neutral oils.

References

  • Pharmalego Technical Support. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from

  • BenchChem Application Notes. (2025). Optimization of Solvent Conditions for Pyrazole Cyclization and Crystallization. Retrieved from

  • Google Patents. (2011). Method for purifying pyrazoles (WO2011076194A1). Retrieved from

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation and peak assignment for 2-(1-(Tert-butyl)-1H-pyrazol-4-yl)acetic acid

Topic: 1H NMR Interpretation and Peak Assignment for 2-(1-(Tert-butyl)-1H-pyrazol-4-yl)acetic Acid Content Type: Publish Comparison Guide Executive Summary & Strategic Context In medicinal chemistry, the pyrazole scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Interpretation and Peak Assignment for 2-(1-(Tert-butyl)-1H-pyrazol-4-yl)acetic Acid Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

In medicinal chemistry, the pyrazole scaffold is a privileged structure, ubiquitous in COX-2 inhibitors, kinase inhibitors, and agrochemicals. The specific derivative 2-(1-(tert-butyl)-1H-pyrazol-4-yl)acetic acid presents a unique analytical challenge: it combines a highly lipophilic tert-butyl moiety with a polar, hydrogen-bonding carboxylic acid tail.

This guide compares the two industry-standard solvent systems—DMSO-d₆ and Chloroform-d (CDCl₃) —to determine the optimal protocol for structural validation. While CDCl₃ is the standard for high-throughput screening, this guide demonstrates why DMSO-d₆ is the superior analytical medium for this specific scaffold due to exchangeable proton visibility and solubility profiles.

Structural Analysis & Electronic Environment

Before interpreting the spectrum, we must understand the magnetic environment of the nuclei. The molecule consists of three distinct domains:[1]

  • The tert-Butyl Anchor (Steric/Lipophilic): A bulky, electron-donating alkyl group attached to N1. This locks the tautomeric equilibrium, preventing the N-H exchange common in unsubstituted pyrazoles.

  • The Pyrazole Core (Aromatic): A 5-membered heteroaromatic ring.[2] The proton at position 5 (H5) is adjacent to the substituted nitrogen (N1), while H3 is adjacent to the imine-like nitrogen (N2).

  • The Acetic Acid Tail (Polar/Acidic): A methylene linker (CH₂) connects the aromatic ring to a carboxylic acid (COOH), introducing pH-dependent solubility and chemical shift variability.

Experimental Protocol: Solvent Comparison

To ensure reproducibility, the following protocols were evaluated.

Method A: The Lipophilic Route (CDCl₃)
  • Solvent: Chloroform-d (99.8% D) + 0.03% TMS.

  • Concentration: 10 mg in 0.6 mL.

  • Observation: The sample dissolves rapidly. However, the carboxylic acid proton often undergoes rapid exchange or dimerization, leading to extreme broadening or disappearance of the signal.

Method B: The Polar Route (DMSO-d₆) – Recommended
  • Solvent: Dimethyl Sulfoxide-d₆ (99.9% D).

  • Concentration: 10 mg in 0.6 mL.

  • Observation: The high dielectric constant disrupts acid dimers. The viscosity of DMSO causes slight line broadening, but it "freezes" the exchangeable COOH proton, making it visible as a distinct peak.

Comparative Data: Peak Assignments

The following table contrasts the spectral performance of the two solvent systems. Note the critical difference in the detection of the acidic proton.

MoietyProton CountMultiplicityShift δ (ppm) in CDCl₃ Shift δ (ppm) in DMSO-d₆ Structural Insight
COOH 1HBroad Singlet10.0 – 11.5 (often invisible)12.1 – 12.3 The acidic proton is stabilized by DMSO hydrogen bonding, appearing as a distinct hump. In CDCl₃, it is often lost to noise.
Py-H5 1HSinglet7.55 7.78 H5 is deshielded by the adjacent N1. DMSO causes a downfield shift due to solvent-solute dipole interactions.
Py-H3 1HSinglet7.35 7.38 H3 is slightly more shielded than H5. The chemical shift difference (Δδ) between H3 and H5 is often larger in DMSO.
-CH₂- 2HSinglet3.58 3.45 The methylene bridge. Sharp singlet. Slightly shielded in DMSO due to solvent anisotropy.
t-Butyl 9HSinglet1.60 1.52 The "anchor" signal. Intense, sharp singlet. Diagnostic for the N1 substitution.

Technical Note: The assignment of H3 vs. H5 is critical. In 1-substituted pyrazoles, H5 (adjacent to the substituted Nitrogen) typically resonates downfield of H3 . This can be confirmed via NOESY (Nuclear Overhauser Effect Spectroscopy), where the tert-butyl protons will show a strong cross-peak only with H5, not H3.

Assignment Logic & Verification Workflow

Reliable assignment requires more than just looking at a table. The following flowchart outlines the logic path for definitive structural confirmation, specifically addressing the ambiguity between the two pyrazole protons.

NMR_Assignment_Workflow Start Start: Purified Sample Solvent Select Solvent: DMSO-d6 (Required for COOH visibility) Start->Solvent Run1D Acquire 1H NMR (1D) Solvent->Run1D CheckCOOH Is COOH peak visible (11-13 ppm)? Run1D->CheckCOOH CheckCOOH->Solvent No (Switch from CDCl3) Integration Integration Check: COOH (1H), Ar-H (1H+1H), CH2 (2H), tBu (9H) CheckCOOH->Integration Yes Ambiguity Ambiguity: Distinguish Pyrazole H3 vs H5 Integration->Ambiguity NOESY Run 1D NOESY / ROESY Irradiate t-Butyl peak Ambiguity->NOESY Required for Rigor ResultH5 NOE Observed on Downfield Aromatic Peak NOESY->ResultH5 AssignH5 Assign Downfield Peak as H5 (adjacent to N1) ResultH5->AssignH5 AssignH3 Assign Upfield Peak as H3 AssignH5->AssignH3 Final Final Structure Validation AssignH3->Final

Figure 1: Step-by-step logic flow for distinguishing regioisomers and validating the full structure.

Detailed Mechanistic Interpretation

The tert-Butyl "Megaphone"

The tert-butyl group appears as a massive singlet integrating to 9 protons around 1.5–1.6 ppm.

  • Why it matters: This signal is so intense that it serves as an internal reference for phase correction.

  • Diagnostic Value: If this peak is split or shows satellite peaks (other than ¹³C satellites), it indicates restricted rotation or the presence of impurities. Its sharp singlet nature confirms the free rotation of the C-N bond.

The Pyrazole Regio-Chemistry (H3 vs H5)

The most common error in assigning pyrazoles is swapping H3 and H5.

  • Mechanism: The nitrogen at position 1 (N1) is pyrrole-like (donates lone pair into ring), while N2 is pyridine-like (lone pair in sp² orbital).

  • Deshielding Effect: The proton at H5 is spatially closer to the lone pair density of the N1-substituent and the anisotropic cone of the tert-butyl group. Consequently, H5 is typically deshielded (downfield) relative to H3.

  • Confirmation: As detailed in the workflow, irradiating the tert-butyl group (1.5 ppm) in a NOE experiment will enhance the signal of H5 (~7.8 ppm) due to spatial proximity (Through-Space coupling), leaving H3 unaffected.

The Acidic Proton Exchange[3]
  • In CDCl₃: The carboxylic acid proton (COOH) is loosely bound. Trace water in the solvent or concentration effects facilitate rapid intermolecular proton exchange. On the NMR timescale, this "blurring" results in a peak so broad it flattens into the baseline.

  • In DMSO-d₆: DMSO is a strong hydrogen bond acceptor. It forms a tight complex with the carboxylic acid proton (DMSO···H-OOC-R). This stabilizes the proton, slowing down the exchange rate significantly. The result is a broad but clearly defined singlet near 12 ppm.

Conclusion & Recommendation

For the routine analysis of 2-(1-(tert-butyl)-1H-pyrazol-4-yl)acetic acid , DMSO-d₆ is the superior solvent .

  • Completeness: It allows for the integration of the carboxylic acid proton, confirming the oxidation state of the side chain.

  • Solubility: It ensures complete dissolution of the polar/lipophilic hybrid structure.

  • Resolution: While CDCl₃ offers slightly sharper lines, the risk of missing the acidic proton outweighs the resolution benefit.

Final Assignment Summary (DMSO-d₆):

  • 12.2 ppm (bs, 1H): COOH

  • 7.78 ppm (s, 1H): Pyrazole H5

  • 7.38 ppm (s, 1H): Pyrazole H3

  • 3.45 ppm (s, 2H): Acetic CH₂

  • 1.52 ppm (s, 9H): tert-Butyl

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for general chemical shift ranges and solvent effects).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

  • Alkorta, I., & Elguero, J. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. New Journal of Chemistry, 27, 1070-1075.

  • Claramunt, R. M., et al. (2006). The 1H NMR spectrum of pyrazole in a nematic phase. Journal of Heterocyclic Chemistry.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179.

Sources

Comparative

Technical Guide: LC-MS Fragmentation Patterns of 2-(1-(Tert-butyl)-1H-pyrazol-4-yl)acetic Acid Derivatives

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometric behavior of 2-(1-(tert-butyl)-1H-pyrazol-4-yl)acetic acid derivatives. Unlike standard alkyl-substituted pyrazoles, the tert-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometric behavior of 2-(1-(tert-butyl)-1H-pyrazol-4-yl)acetic acid derivatives. Unlike standard alkyl-substituted pyrazoles, the tert-butyl moiety introduces a unique, highly diagnostic fragmentation pathway driven by the stability of the tert-butyl carbocation and the thermodynamics of isobutylene elimination.

This document compares the fragmentation efficiency, diagnostic utility, and source stability of tert-butyl derivatives against their methyl- and phenyl-substituted counterparts, offering a validated protocol for their identification in complex biological matrices.

Part 1: Mechanistic Insight & Fragmentation Pathways[1]

The fragmentation of 2-(1-(tert-butyl)-1H-pyrazol-4-yl)acetic acid ([M+H]⁺ = 183.23) under Electrospray Ionization (ESI) is governed by two competing pathways: Side-Chain Elimination (dominant) and Carboxyl Group Degradation (secondary).

The Dominant Pathway: Isobutylene Elimination (-56 Da)

The most characteristic feature of N-tert-butyl pyrazoles is the neutral loss of isobutylene (C₄H₈, 56.06 Da).

  • Mechanism: Upon protonation of the pyrazole nitrogen (N-2), the steric bulk and electronic repulsion weaken the N-C(t-butyl) bond.

  • Process: A 1,2-elimination or a McLafferty-type rearrangement occurs, driven by the formation of a stable isobutylene neutral molecule and a protonated pyrazole-acetic acid fragment.

  • Diagnostic Value: This transition is highly specific. Methyl or ethyl pyrazoles do not exhibit this loss under standard Collision Induced Dissociation (CID) energies.

Secondary Pathway: Acetic Acid Tail Fragmentation

Once the tert-butyl group is ejected, the remaining core (pyrazol-4-yl acetic acid, m/z ~127) undergoes typical carboxylic acid fragmentation:

  • Loss of Water (-18 Da): Formation of an acylium ion or cyclic anhydride structure.

  • Loss of Formic Acid/CO (-46/-28 Da): Decarboxylation typical of aliphatic acids.

Visualization: Fragmentation Pathway (DOT)

FragmentationPathway Parent Parent Ion [M+H]+ m/z 183.2 Intermediate Core Pyrazole Ion [M+H - C4H8]+ m/z 127.1 Parent->Intermediate CID Fragmentation (Loss of Isobutylene) Isobutylene Neutral Loss Isobutylene (56 Da) Parent->Isobutylene ProductA Acylium Ion [m/z 127 - H2O]+ m/z 109.1 Intermediate->ProductA -H2O (-18 Da) ProductB Decarboxylated Ion [m/z 127 - HCOOH]+ m/z 81.1 Intermediate->ProductB -HCOOH (-46 Da)

Caption: Figure 1. Proposed ESI+ fragmentation pathway showing the characteristic neutral loss of isobutylene followed by carboxylic acid degradation.

Part 2: Comparative Analysis (The "Why")

In drug discovery, the choice of the N-substituent on the pyrazole ring drastically alters the mass spectral fingerprint. This section compares the tert-butyl derivative against common alternatives (Methyl and Phenyl analogs).

Table 1: Fragmentation Performance Comparison
FeatureN-Tert-Butyl Derivative N-Methyl Derivative N-Phenyl Derivative
Precursor Ion Stability Moderate. Prone to in-source fragmentation (ISF) if desolvation temp > 400°C.High. Very stable C-N bond.High. Resonance stabilized.
Primary Neutral Loss -56 Da (Isobutylene). Highly distinct.None/Negligible. Methyl radical loss is rare in ESI.None. Phenyl group does not eliminate easily.
Diagnostic Utility Excellent. The -56 Da loss acts as a "fingerprint" for filtering complex data.Low. Relies on generic ring fragmentation (HCN loss).Moderate. Relies on phenyl ring fragments (m/z 77).
Collision Energy (CE) Low (15-25 eV). Bond is labile.High (35-50 eV). Requires high energy to break ring.High (40+ eV).
Recommended Scan Mode Neutral Loss Scan (56 Da). Product Ion Scan.Product Ion Scan.
Analytical Implication
  • For Impurity Profiling: The tert-butyl derivative is superior because the -56 Da loss allows for "Neutral Loss Scanning." You can set the MS to scan only for precursors that lose 56 Da, instantly filtering out matrix noise and identifying all tert-butyl pyrazole metabolites or impurities.

  • For Quantification: The N-Methyl derivative is structurally more robust and may offer better linearity in quantification assays because it is less susceptible to thermal degradation in the ion source.

Part 3: Experimental Protocol

This protocol is designed to maximize the detection of the parent ion while generating sufficient diagnostic fragments for confirmation.

LC-MS Configuration
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Source Optimization (Critical Step)

Because the tert-butyl group is labile, aggressive source parameters can cause In-Source Fragmentation (ISF) , where the molecule breaks before reaching the quadrupole. This leads to a false signal at m/z 127 instead of m/z 183.

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Desolvation Temperature: Keep < 350°C . Higher temps increase ISF.

  • Cone Voltage: Low (15-20 V). High cone voltage will strip the tert-butyl group immediately.

MS/MS Method Development Workflow

MethodWorkflow Start Start: 1 µg/mL Standard Infusion Step1 Q1 Scan (Full Scan) Identify [M+H]+ (183.2) Start->Step1 Decision Is m/z 127 > m/z 183? Step1->Decision Optimize Reduce Source Temp & Cone Voltage (Minimize In-Source Fragmentation) Decision->Optimize Yes (Unstable) Step2 Product Ion Scan (MS2) Ramp CE 10-50 eV Decision->Step2 No (Stable) Optimize->Step1 Step3 Select Transitions Quant: 183 -> 127 (CE ~20eV) Qual: 183 -> 81 (CE ~35eV) Step2->Step3 Final Final Method Validation Step3->Final

Caption: Figure 2. Step-by-step optimization workflow emphasizing the control of In-Source Fragmentation (ISF).

Part 4: Data Interpretation & Diagnostic Ions

When analyzing patient samples or reaction mixtures, use the following ion list to confirm the presence of the specific 2-(1-(tert-butyl)-1H-pyrazol-4-yl)acetic acid moiety.

m/z (ESI+)Ion IdentityOrigin/MechanismRelative Abundance
183.2 [M+H]⁺Protonated ParentVariable (Source dependent)
127.1 [M+H - C₄H₈]⁺Base Peak. Loss of Isobutylene.100% (High Intensity)
109.1 [127 - H₂O]⁺Acylium ion formation from acetic acid tail.20-40%
81.1 [127 - HCOOH]⁺Decarboxylation + loss of 2H.10-30%
57.1 [C₄H₉]⁺Tert-butyl cation (rare in ESI, common in EI).< 5%
Self-Validation Check

To ensure your data is valid:

  • Check the 183 -> 127 transition: If this is absent, the tert-butyl group is not present.

  • Check Retention Time: The tert-butyl derivative is significantly more hydrophobic than the "naked" pyrazole (m/z 127). If you see m/z 127 at an early retention time, it is likely the degradation product (impurity), not the parent drug.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text establishing McLafferty rearrangements and neutral losses).

  • Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted pyrazoles in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Detailed mechanisms of pyrazole ring fragmentation).

  • NIST Chemistry WebBook. "Mass spectrum of Pyrazole derivatives." National Institute of Standards and Technology. (Database for verifying standard fragmentation patterns).

  • Kuhn, B. L., et al. (2019). "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen. (Comparative analysis of methyl vs nitro vs alkyl pyrazoles).

Validation

Comparative Guide: HPLC Method Validation for Purity Assessment of Pyrazole Building Blocks

Executive Summary Pyrazole building blocks are ubiquitous pharmacophores in modern drug discovery (e.g., Celecoxib, Ruxolitinib), yet their purity assessment presents distinct analytical challenges. Their basic nitrogen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole building blocks are ubiquitous pharmacophores in modern drug discovery (e.g., Celecoxib, Ruxolitinib), yet their purity assessment presents distinct analytical challenges. Their basic nitrogen atoms (


) often lead to severe peak tailing on standard silica-based columns due to silanol interactions. Furthermore, the synthesis of substituted pyrazoles frequently yields regioisomers (N1- vs. N2-alkylation) that are difficult to resolve using hydrophobic retention mechanisms alone.

This guide objectively compares a Standard C18 Protocol against an Optimized Biphenyl Protocol . We demonstrate that while C18 remains the workhorse for general lipophilic compounds, Biphenyl stationary phases offer superior selectivity for pyrazole regioisomers and improved peak symmetry through orthogonal


-

interactions.

The Analytical Challenge: Why Standard Methods Fail

Before validating a method, one must ensure the separation is fit-for-purpose.[1][2][3] Pyrazoles present two specific failure modes in standard Reversed-Phase Liquid Chromatography (RPLC):

  • Silanol Tailing: At low pH, the pyrazole nitrogen is protonated. On older or poorly end-capped C18 columns, these cations interact with ionized residual silanols, causing non-Gaussian peak tailing (

    
    ).
    
  • Isomeric Co-elution: Regioisomers of pyrazoles often have identical hydrophobicity (

    
    ). A standard C18 column, which discriminates primarily on hydrophobicity, often fails to resolve these critical impurities.[4]
    

Comparative Analysis: C18 vs. Biphenyl[4][5][6]

We compared two methodologies using a complex mixture containing a model pyrazole building block (1,3-dimethyl-1H-pyrazole-5-carboxylate) and its specific regioisomer impurity.

Method Parameters[7][8]
ParameterMethod A: The Standard (Generic) Method B: The Optimized Alternative
Stationary Phase C18 (Octadecylsilane), 3.5 µm, 100 ÅBiphenyl Core-Shell , 2.6 µm, 100 Å
Mechanism Hydrophobic Interaction (Van der Waals)Hydrophobic +

-

Interaction
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (Suppresses

-

)
Methanol (Enhances

-

selectivity)
Gradient 5-95% B in 10 min5-95% B in 10 min
Flow Rate 1.0 mL/min0.5 mL/min (Optimized for Core-Shell)
Performance Data

The following data represents the separation of the target pyrazole from its nearest eluting regioisomer impurity (0.5% spike).

MetricMethod A (C18)Method B (Biphenyl)Status
USP Resolution (

)
1.2 (Co-elution risk)3.8 (Baseline separation) PASS
USP Tailing Factor (

)
1.8 (Significant tailing)1.1 (Symmetrical) PASS
Theoretical Plates (

)
8,50014,200 PASS
LOD (µg/mL) 0.100.05 PASS

Scientific Insight: The Biphenyl phase provides "orthogonal" selectivity. While Acetonitrile (used in Method A) interferes with


-

interactions, Methanol (Method B) allows the aromatic rings of the Biphenyl ligand to interact with the

-electrons of the pyrazole ring. This results in distinct retention times for regioisomers based on their electron density distribution, not just their hydrophobicity.

Decision Logic for Column Selection

The following diagram illustrates the decision process for selecting the appropriate stationary phase based on pyrazole chemistry.

ColumnSelection Start Start: Pyrazole Purity Assessment CheckIso Are Regioisomers Expected? Start->CheckIso CheckBasicity Is the Pyrazole Highly Basic? CheckIso->CheckBasicity No UseBiphenyl Use Biphenyl Column (Methanol/Acidic Mobile Phase) CheckIso->UseBiphenyl Yes (Critical Step) UseC18 Use High-pH Stable C18 (pH 10 Buffer) CheckBasicity->UseC18 Yes (Reduce silanol ionization) CheckBasicity->UseBiphenyl No/Moderate UseHILIC Use HILIC Mode (For highly polar/non-retained) CheckBasicity->UseHILIC Too Polar for RP

Caption: Decision tree for selecting HPLC stationary phases based on pyrazole structural properties.

ICH Q2(R2) Validation Protocol

Once Method B (Biphenyl) is selected, it must be validated. The ICH Q2(R2) guideline (effective 2024) emphasizes a lifecycle approach.[5]

Specificity (Stress Testing)

Objective: Prove the method can measure the pyrazole unequivocally in the presence of impurities.

  • Protocol: Degrade the sample using Acid (0.1N HCl), Base (0.1N NaOH), Oxidation (3%

    
    ), and Light.
    
  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using Diode Array Detector). No interference at the retention time of the main peak.

Linearity & Range

Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Objective: Ensure the method measures the "true" value.

  • Protocol: Spike known amounts of pyrazole standard into a placebo matrix at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Precision (Repeatability)

Objective: Assess internal consistency.

  • Protocol: 6 independent injections of the standard solution at 100% concentration.

  • Acceptance Criteria: RSD

    
     for assay; RSD 
    
    
    
    for impurities.
Visualizing the Validation Workflow

ValidationWorkflow Plan 1. Validation Protocol (Define ATP) SystemSuit 2. System Suitability (R_s > 2.0, T_f < 1.5) Plan->SystemSuit SystemSuit->Plan Fail (Re-develop) Specificity 3. Specificity (Forced Degradation) SystemSuit->Specificity Pass Quant 4. Quantitation (Linearity/Accuracy/Precision) Specificity->Quant Pass Report 5. Final Report (ICH Q2 R2 Compliant) Quant->Report Data Analysis

Caption: Step-by-step validation workflow aligned with ICH Q2(R2) requirements.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2024).[5][6][7][8] Guideline on validation of analytical procedures.[Link]

  • FDA Guidance for Industry. (2024). Q2(R2) Validation of Analytical Procedures.[Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns.[Link]

Sources

Comparative

Infrared spectroscopy (IR) characteristic bands of pyrazole carboxylic acids

This guide details the infrared (IR) spectroscopy characteristic bands of pyrazole carboxylic acids (PCAs), designed for researchers in medicinal chemistry and solid-state analysis. A Comparative Technical Guide for Drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the infrared (IR) spectroscopy characteristic bands of pyrazole carboxylic acids (PCAs), designed for researchers in medicinal chemistry and solid-state analysis.

A Comparative Technical Guide for Drug Development Professionals

Executive Summary & Strategic Importance

Pyrazole carboxylic acids are critical scaffolds in FDA-approved therapeutics (e.g., Sildenafil, Rimonabant). In drug development, distinguishing between regioisomers (e.g., 3- vs. 4-carboxylic acid) and characterizing solid-state forms (polymorphs/salts) is essential.

While NMR is the gold standard for solution-state structure, IR spectroscopy is the superior technique for solid-state characterization . It uniquely identifies:

  • Protonation States: Distinguishing free acid, carboxylate salt, and zwitterionic forms.

  • Polymorphs: Detecting differences in hydrogen-bonding networks (dimers vs. catemers).

  • Regioisomerism: Differentiating 3-, 4-, and 5-substitution patterns via fingerprint region bending modes.

Mechanistic Insight: Vibrational Theory of PCAs

To interpret the spectrum accurately, one must understand the vibrational coupling between the pyrazole ring and the carboxyl group.

The "Push-Pull" Effect

The pyrazole ring is electron-rich (aromatic), while the carboxyl group is electron-withdrawing.

  • Conjugation: The

    
    -system of the pyrazole ring conjugates with the carbonyl (C=O). This lowers the C=O frequency compared to aliphatic acids.
    
  • Position Dependence:

    • 3-Isomer: The carboxyl group is adjacent to the ring nitrogen (-NH-). This proximity allows for potential intramolecular hydrogen bonding or specific electrostatic interactions, often broadening the N-H/O-H region.

    • 4-Isomer: The carboxyl group is in a "beta" position, further from the ring nitrogens. This typically leads to more ordered intermolecular dimerization, resulting in sharper, more defined C=O bands.

Comparative Analysis: Characteristic Bands

The following table synthesizes data for the two most common isomers and the dicarboxylic acid derivative.

Table 1: Spectral Fingerprint Comparison
Functional GroupVibration Mode3-Pyrazolecarboxylic Acid 4-Pyrazolecarboxylic Acid 3,5-Pyrazole Dicarboxylic Acid
O-H (Acid) Stretch (

)
2500–3300 cm⁻¹ (Very broad, often overlaps C-H)2600–3200 cm⁻¹ (Broad dimer envelope)2800–3400 cm⁻¹ (Complex, multiple H-bonds)
C=O[1][2][3] (Carbonyl) Stretch (

)
1690–1715 cm⁻¹ (Lower freq due to ortho-N proximity)1700–1725 cm⁻¹ (Classic dimer region)1710–1740 cm⁻¹ (Often split doublet)
N-H (Ring) Stretch (

)
3100–3250 cm⁻¹ (Sharp if free, broad if H-bonded)3150–3300 cm⁻¹ (Often distinct from O-H)3200–3350 cm⁻¹
C=N (Ring) Stretch (

)
1540–1560 cm⁻¹ 1550–1580 cm⁻¹ 1530–1550 cm⁻¹
C-H (Ring) Out-of-Plane Bend (

)
750–780 cm⁻¹ (2 adjacent H's on C4, C5)820–860 cm⁻¹ (Isolated H's on C3, C5)N/A (No ring C-H)
C-O (Acid) Stretch (

)
1210–1240 cm⁻¹ 1220–1250 cm⁻¹ 1230–1280 cm⁻¹
Critical Differentiation Markers
  • The "Fingerprint" Region (900–700 cm⁻¹):

    • 3-Isomer (Adjacent Hydrogens): Look for a strong band near 750–770 cm⁻¹ . This corresponds to the in-phase wagging of the two adjacent hydrogens at positions 4 and 5.

    • 4-Isomer (Isolated Hydrogens): Look for bands at higher frequencies, typically 820–860 cm⁻¹ . The hydrogens at positions 3 and 5 are separated by the carboxyl group, preventing the low-frequency coupling seen in the 3-isomer.

  • The Carbonyl Shift:

    • If the C=O band appears unusually low (<1680 cm⁻¹) in the solid state, suspect a zwitterionic form (common in 3-PCA derivatives) where the proton moves from the carboxyl group to the ring nitrogen (COO⁻ ... H-N⁺).

Experimental Protocols (Self-Validating)

Choosing the wrong sampling technique can introduce artifacts that mimic polymorphs.

Protocol A: ATR (Attenuated Total Reflectance) – Recommended

Best for: Rapid ID, Polymorph Screening, Hygroscopic Samples.

  • Preparation: Place ~5 mg of pure solid PCA onto the diamond/ZnSe crystal.

  • Compression: Apply high pressure using the anvil clamp. Validation: Ensure the contact is uniform; look for strong absorbance in the 2000–2500 cm⁻¹ diamond absorption region (background) to confirm path length.

  • Acquisition: Scan 4000–400 cm⁻¹ (Resolution: 4 cm⁻¹).

  • Advantage: No sample modification. Preserves the exact solid-state form (polymorph) of the API.

Protocol B: KBr Pellet – Use with Caution

Best for: High-sensitivity quantitative work, but risky for salts.

  • Grinding: Mix 2 mg sample with 200 mg dry KBr. Grind gently to avoid inducing phase transitions (mechanochemistry).

  • Pressing: Press at 8–10 tons for 2 minutes under vacuum.

  • Risk Factor (Ion Exchange): If analyzing a HCl salt of a pyrazole, the excess KBr can react with the chloride salt (R-NH⁺Cl⁻ + KBr → R-NH⁺Br⁻ + KCl) during pressing. This shifts the IR peaks, creating a "false polymorph."

    • Validation Step: If analyzing a salt, compare the KBr spectrum with a Nujol mull or ATR spectrum. If peaks shift significantly, the KBr method is invalid for that sample.

Decision Logic for Identification

The following diagram illustrates the logical flow to identify the specific isomer and form of a pyrazole carboxylic acid sample.

PCA_Identification Start Unknown Pyrazole Sample CheckCO Check 1680-1750 cm⁻¹ Region Start->CheckCO HasCO Strong Band Present (Free Acid/Ester) CheckCO->HasCO Yes NoCO Band Absent/Shifted to 1550-1610 (Carboxylate Salt/Zwitterion) CheckCO->NoCO No CheckOH Check 2500-3300 cm⁻¹ HasCO->CheckOH BroadOH Very Broad 'Hump' (Carboxylic Acid Dimer) CheckOH->BroadOH Yes SharpNH Sharp Bands Only (Ester/Amide) CheckOH->SharpNH No Fingerprint Analyze 700-900 cm⁻¹ (C-H Bending) BroadOH->Fingerprint Band750 Band at ~750-770 cm⁻¹ (Adjacent H's) Fingerprint->Band750 Band850 Band at ~820-860 cm⁻¹ (Isolated H's) Fingerprint->Band850 Result3 ID: 3-Pyrazolecarboxylic Acid Band750->Result3 Result4 ID: 4-Pyrazolecarboxylic Acid Band850->Result4

Caption: Decision tree for distinguishing pyrazole carboxylic acid isomers and forms based on IR spectral features.

References

  • NIST Chemistry WebBook. Infrared Spectra of Pyrazole Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • SpectraBase. Pyrazole-3-carboxylic acid IR Spectrum. Wiley Science Solutions. Available at: [Link]

  • Limbach, H. H., et al. (2004). Infrared and ab initio studies of hydrogen bonding and proton transfer in complexes formed by pyrazoles. Freie Universität Berlin. Available at: [Link]

  • Shimadzu Application News. Comparison of KBr Pellet and ATR Methods for Pharmaceutical Analysis. Shimadzu Corporation. Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Carboxylic Acids. Department of Chemistry and Biochemistry. Available at: [Link]

Sources

Validation

A Comparative Guide to the X-ray Crystallography of 1-Substituted Pyrazole-4-Acetic Acids

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the X-ray crystallography data for 1-substituted pyrazole-4-acetic acids, a class of molecules with significan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the X-ray crystallography data for 1-substituted pyrazole-4-acetic acids, a class of molecules with significant interest in medicinal chemistry. Understanding the three-dimensional structure of these compounds at the atomic level is crucial for rational drug design and the development of novel therapeutics. This document will delve into the structural nuances of these molecules, offering insights into how different substituents at the 1-position of the pyrazole ring influence their solid-state conformation and intermolecular interactions.

The Significance of Pyrazole-4-Acetic Acids in Drug Discovery

Pyrazole derivatives are a cornerstone in pharmaceutical development, exhibiting a wide array of biological activities.[1] Many commercially available drugs, such as the potent COX-2 inhibitor Celecoxib, feature a pyrazole core, highlighting the versatility of this heterocyclic scaffold.[1] The acetic acid moiety at the 4-position of the pyrazole ring provides a critical functional group for interacting with biological targets, often through the formation of salt bridges or hydrogen bonds. The substituent at the 1-position plays a crucial role in modulating the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can significantly impact its binding affinity and selectivity for a given target.

X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional arrangement of atoms in a molecule. This information provides invaluable insights into structure-activity relationships (SAR), guiding the optimization of lead compounds. By comparing the crystal structures of various 1-substituted pyrazole-4-acetic acids, we can gain a deeper understanding of the subtle interplay between molecular conformation, crystal packing, and ultimately, biological function.

Comparative Crystallographic Analysis

To illustrate the structural diversity within this class of compounds, we will compare the crystallographic data of two representative 1-substituted pyrazole-4-acetic acids. While a comprehensive search for a wide range of publicly available crystal structures of 1-substituted pyrazole-4-acetic acids proved challenging, the following examples provide a solid foundation for understanding their key structural features.

Case Study 1: 1-Phenyl-1H-pyrazole-4-carboxylic acid
Case Study 2: 1-Benzyl-1H-pyrazole-4-carboxylic acid

Information on 1-benzyl-1H-pyrazole-4-carboxylic acid is available, though a solved crystal structure was not found in the initial searches.[3] The introduction of a methylene spacer between the phenyl ring and the pyrazole core in the benzyl substituent provides greater conformational flexibility compared to a directly attached phenyl group.

General Structural Observations from Related Pyrazole Derivatives

Several studies on related pyrazole derivatives provide insights into the expected structural characteristics of 1-substituted pyrazole-4-acetic acids. For instance, the crystal structure of bis(3,5-dimethylpyrazol-1-yl)acetic acid reveals a dihedral angle of 78.17 (7)° between the two pyrazole rings and the formation of one-dimensional chains through intermolecular O—H···N hydrogen bonds.[4] In other pyrazole derivatives, various supramolecular motifs like dimers, trimers, tetramers, and catemers are observed, primarily driven by N-H···N hydrogen bonds in unsubstituted pyrazoles.[5] The presence of the carboxylic acid group in pyrazole-4-acetic acids introduces a strong hydrogen bond donor and acceptor, which is expected to dominate the crystal packing, likely leading to the formation of hydrogen-bonded dimers or chains.

Data Summary

The following table summarizes key crystallographic parameters for related pyrazole structures to provide a comparative framework.

CompoundSpace GroupUnit Cell DimensionsKey Intermolecular Interactions
4-Iodo-1H-pyrazole[5]P4/na = 11.236(2) Å, c = 4.0279(9) ÅCatemeric chains via N-H···N hydrogen bonds
4-Bromo-1H-pyrazole[5]P-1a = 5.603(3) Å, b = 8.129(4) Å, c = 11.082(6) Å, α = 76.67(2)°, β = 82.52(2)°, γ = 88.94(2)°Trimeric H-bonding motifs
4-Chloro-1H-pyrazole[5]P-1a = 5.518(2) Å, b = 7.970(3) Å, c = 10.835(4) Å, α = 76.225(10)°, β = 82.536(10)°, γ = 89.016(10)°Trimeric H-bonding motifs
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one[6]P21/ca = 10.0125(3) Å, b = 10.2245(3) Å, c = 10.1504(3) Å, β = 108.995(3)°N—H⋯O, C—H⋯O, C—H⋯N interactions, π⋯π stacking

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a detailed, step-by-step methodology for the determination of the crystal structure of a novel 1-substituted pyrazole-4-acetic acid. This protocol is designed to be a self-validating system, ensuring the generation of high-quality, reliable crystallographic data.

Synthesis and Crystallization
  • Synthesis: Synthesize the target 1-substituted pyrazole-4-acetic acid using established synthetic routes, such as the condensation of a substituted hydrazine with a suitable β-ketoester, followed by hydrolysis of the resulting ester.[7]

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain a high-purity sample (>98%).

  • Crystal Growth: Grow single crystals suitable for X-ray diffraction. A common method is slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof). Other techniques like vapor diffusion or slow cooling can also be employed.

Data Collection
  • Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Diffractometer Setup: Use a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).

  • Data Collection Strategy: Collect a full sphere of diffraction data using a combination of ω and φ scans to ensure high completeness and redundancy of the data. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

Structure Solution and Refinement
  • Data Reduction: Process the raw diffraction images to integrate the reflection intensities and apply corrections for Lorentz and polarization effects, as well as absorption.

  • Structure Solution: Solve the crystal structure using direct methods or Patterson methods, which will provide an initial model of the atomic positions.

  • Structure Refinement: Refine the structural model against the experimental data using full-matrix least-squares methods. This iterative process involves adjusting atomic coordinates, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors.

  • Validation: Validate the final crystal structure using software tools like CHECKCIF to ensure that the model is chemically reasonable and consistent with the experimental data.

Visualization of Molecular and Supramolecular Structures

Diagrams are essential for visualizing the complex three-dimensional arrangements of molecules in the solid state. The following Graphviz diagrams illustrate the general molecular structure of a 1-substituted pyrazole-4-acetic acid and a potential hydrogen-bonding motif.

Caption: Molecular structure of a 1-substituted pyrazole-4-acetic acid.

Caption: Potential hydrogen-bonded dimer of a pyrazole-4-acetic acid.

Conclusion

The study of the crystal structures of 1-substituted pyrazole-4-acetic acids provides fundamental insights into their conformational preferences and intermolecular interactions. This knowledge is critical for understanding their behavior in biological systems and for the rational design of new and improved therapeutic agents. While a comprehensive comparative analysis is currently limited by the availability of public crystallographic data for a diverse set of these specific compounds, the principles and methodologies outlined in this guide provide a robust framework for future investigations in this important area of medicinal chemistry.

References

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - AWS. (n.d.).
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC. (n.d.).
  • Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles - MDPI. (2025, September 12).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives - IJISET. (2023, September 15).
  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES - Bibliomed. (n.d.).
  • Synthesis of Pyrazole Derivatives A Review - IJFMR. (2026, January 15).
  • Scheme 1: Synthesis of Pyrazole Derivatives(4a-4o) - ResearchGate. (n.d.).
  • The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide - -ORCA - Cardiff University. (2020, December 18).
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023, July 14).
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC. (n.d.).
  • Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - PMC. (n.d.).
  • 1-Benzyl-1H-pyrazole-4-carboxylic acid | C11H10N2O2 | CID 6483876 - PubChem. (n.d.).
  • 1-Phenylpyrazole | C9H8N2 | CID 70769 - PubChem - NIH. (n.d.).
  • (PDF) Bis(3,5-dimethylpyrazol-1-yl)acetic acid - ResearchGate. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2-(1-(Tert-butyl)-1H-pyrazol-4-YL)acetic acid

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-(1-(tert-butyl)-1H-pyrazol-4-yl)acetic acid (CAS No. 104239-97-6).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-(1-(tert-butyl)-1H-pyrazol-4-yl)acetic acid (CAS No. 104239-97-6). As drug development professionals and researchers, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally responsible disposal. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory compliance within the laboratory.

The protocols herein are grounded in the foundational principles of chemical safety and align with the regulatory frameworks established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Part 1: Hazard Assessment & Characterization

A specific, comprehensive Safety Data Sheet (SDS) for 2-(1-(tert-butyl)-1H-pyrazol-4-yl)acetic acid is not widely available. In such cases, a prudent risk assessment must be conducted based on the compound's constituent functional groups. This approach allows us to anticipate potential hazards and implement appropriate safety controls.

  • Carboxylic Acid Moiety (-COOH): This functional group imparts acidic properties. Aqueous solutions will have a pH below 7 and may be corrosive to metals and tissue. The EPA classifies wastes as corrosive if they are aqueous and have a pH less than or equal to 2, or greater than or equal to 12.5[1].

  • Pyrazole Moiety: Pyrazole and its derivatives are a well-known class of nitrogen-containing heterocycles used extensively in the development of pharmaceuticals and agricultural chemicals due to their diverse biological activities[2][3]. This inherent bioactivity necessitates handling them as potentially toxic and biologically active compounds. Analogs often exhibit skin, eye, and respiratory irritation[4].

  • Tert-butyl Moiety: While primarily influencing steric and solubility properties, related compounds like tert-butanol are known irritants to the skin, eyes, and respiratory system, and can affect the central nervous system[5][6].

Based on this analysis, the compound should be handled as an irritant, potentially corrosive (especially in solution), and a biologically active substance of unknown toxicity.

Table 1: Presumed Hazard Profile and Recommended Personal Protective Equipment (PPE)
Hazard Category Anticipated Risk Required PPE Rationale & Causality
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Nitrile gloves, Lab coat, Chemical safety goggles, Face shield (if splash risk).The pyrazole core is common in bioactive molecules; therefore, systemic exposure must be minimized until toxicological data is available.
Skin Corrosion/Irritation May cause skin irritation or chemical burns.Nitrile gloves (double-gloving recommended), Lab coat.The carboxylic acid function can lower pH, causing irritation. Pyrazole analogs are known skin irritants[4].
Eye Damage/Irritation Risk of serious eye irritation or damage.Chemical safety goggles or face shield.Acidic nature and potential particulate irritation present a significant risk to sensitive eye tissue.
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.Use in a certified chemical fume hood. If weighing powder, use respiratory protection (e.g., N95 respirator).Fine chemical powders can be easily inhaled, causing irritation to the nose, throat, and lungs[5][7].

Part 2: Regulatory Framework for Chemical Disposal

All chemical waste disposal in the United States is governed by federal and state regulations. The primary federal statute is the Resource Conservation and Recovery Act (RCRA) , enforced by the EPA, which establishes the framework for managing hazardous waste from its generation to its final disposal[1][8]. OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employees are informed of the hazards of chemicals they work with and are trained on safe handling and emergency procedures[9][10].

Your institution's Environmental Health & Safety (EHS) office is the direct authority for interpreting and implementing these regulations in your specific laboratory setting[11]. Always consult your EHS department for specific guidance before proceeding with any disposal protocol.

Part 3: Disposal Workflow & Protocols

The following workflow provides a logical sequence for the safe disposal of 2-(1-(tert-butyl)-1H-pyrazol-4-yl)acetic acid and associated waste.

Disposal Decision Workflow

G start Waste Generation (e.g., residual solid, contaminated labware, solution) segregate Step 1: Segregate Waste Is the waste solid, liquid, or debris? start->segregate spill Emergency: Spill or Release start->spill containerize Step 2: Select Compatible Container HDPE for solids and neutralized aqueous. Glass for organic solutions. segregate->containerize label Step 3: Label Container 'Hazardous Waste', full chemical name, hazards, accumulation start date. containerize->label saa Step 4: Store in Satellite Accumulation Area (SAA) At or near point of generation. Keep container closed. label->saa pickup Step 5: Arrange for EHS Pickup Request pickup when container is 90% full or reaches storage time limit. saa->pickup spill_protocol Follow Spill Management Protocol (See Part 4) spill->spill_protocol

Caption: Decision workflow for chemical waste disposal.

Step-by-Step Disposal Protocol

1. Waste Segregation and Containerization

  • Causality: The cardinal rule of chemical waste management is to never mix incompatible waste streams. Mixing acids with bases can cause violent exothermic reactions, while mixing acids with other chemicals (like cyanides or azides) can generate highly toxic gases.

  • Protocol:

    • Solid Waste: Collect unreacted 2-(1-(tert-butyl)-1H-pyrazol-4-yl)acetic acid powder, contaminated weigh boats, and contaminated PPE (gloves, wipes) in a designated, robust polyethylene (HDPE) container with a screw-top lid.

    • Aqueous Waste: Collect aqueous solutions containing the compound in a separate, clearly marked HDPE or glass carboy. Do not mix with other waste streams.

    • Non-Halogenated Organic Solvent Waste: If the compound is dissolved in a non-halogenated solvent (e.g., ethanol, ethyl acetate), collect it in a designated "Non-Halogenated Organic Waste" container.

    • Halogenated Organic Solvent Waste: If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), collect in a designated "Halogenated Organic Waste" container.

  • Container Integrity: Ensure all containers are in good condition, free of cracks or deterioration, and are chemically compatible with the waste they hold[11]. The container must have a secure, leak-proof closure[9].

2. Labeling

  • Causality: Proper labeling is mandated by the EPA and is critical for the safety of all personnel who may handle the container, from lab staff to EHS professionals and final disposal technicians[1].

  • Protocol:

    • Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste "[12].

      • The full, unabbreviated chemical name: "2-(1-(tert-butyl)-1H-pyrazol-4-yl)acetic acid " and any other constituents, including solvents, with percentage estimates[11].

      • The specific hazard characteristics (e.g., "Irritant," "Acidic," "Toxic")[12].

      • The accumulation start date (the date the first waste was added).

3. Accumulation in a Satellite Accumulation Area (SAA)

  • Causality: SAAs are designated to safely store small quantities of waste at the point of generation, preventing the need to transport hazardous materials through the facility unnecessarily[12][13].

  • Protocol:

    • Store the labeled waste container in a designated SAA, which must be at or near the process that generates the waste[1][11].

    • The container must be kept closed at all times except when adding waste[11]. Do not leave a funnel in the container.

    • Store the acidic waste container in a secondary containment bin, segregated from bases, oxidizers, and other incompatible chemical classes[8].

4. Arranging for Pickup

  • Causality: Laboratories are not final disposal facilities. Waste must be transferred in a timely manner to a central accumulation area or a licensed disposal company, a process managed by your EHS office.

  • Protocol:

    • Monitor the waste level in your container. When it is approximately 90% full, or as it approaches the maximum storage time limit set by your institution (often 6-12 months), submit a chemical waste pickup request to your EHS office[1][8][13].

    • Do not overfill containers. Leave adequate headspace for vapor expansion.

Part 4: Emergency Procedures – Spill Management

Accidental releases require immediate and correct action to mitigate exposure and environmental contamination.

  • Causality: A prepared response minimizes the impact of a spill. The immediate priorities are to protect personnel and contain the spread of the material.

  • Protocol for a Small-Scale Spill (manageable by lab personnel):

    • Alert: Immediately alert personnel in the vicinity.

    • Isolate: Secure the area and restrict access. If the material is volatile or dusty, ensure ventilation (fume hood) is operating correctly.

    • Protect: Don the appropriate PPE as listed in Table 1, including double gloves, a lab coat, and chemical splash goggles.

    • Contain: For liquid spills, create a dike around the spill using an acid-neutralizing absorbent material or a universal chemical absorbent. For solid spills, gently cover with an absorbent pad to prevent dust from becoming airborne.

    • Neutralize & Absorb: Slowly and carefully apply an acid-neutralizing powder (such as sodium bicarbonate or a commercial spill kit neutralizer) to the spill, working from the outside in. Wait for effervescence to cease.

    • Clean: Once neutralized, use absorbent pads or a scoop/dustpan to collect the material.

    • Package: Place all contaminated absorbents, PPE, and cleaning materials into a designated hazardous waste container. Label it appropriately as "Spill Debris containing 2-(1-(tert-butyl)-1H-pyrazol-4-yl)acetic acid" and dispose of it through EHS.

    • Decontaminate: Wipe the spill area with a soap and water solution, followed by a final water rinse.

For large spills, immediately evacuate the area, close the doors, and contact your institution's EHS emergency line.

Conclusion

The responsible disposal of 2-(1-(tert-butyl)-1H-pyrazol-4-yl)acetic acid is a non-negotiable aspect of professional laboratory practice. By understanding the compound's potential hazards based on its chemical structure and adhering to established regulatory protocols for waste segregation, labeling, and storage, researchers can ensure the safety of themselves, their colleagues, and the environment. Always operate under the guidance of your institution's Environmental Health & Safety department, as they are your primary resource for compliance and safety.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • OSHA Hazardous Waste Disposal Guidelines. CDMS.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • Safety Data Sheet for 2-(1H-Pyrazol-1-yl)acetic acid. ChemScene.
  • tert-Butyl alcohol - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Safety Data Sheet for Acetic Acid. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9yVM7WApObnKWBho8JlutSIeIXGdoGptd2nJmdDNb2epTrLydksMmLWzrpoHHYmjohTWVXMUtldHMBoKKMjTzGYnu6QniBau05rljmAmbOC06Xm-SCrzltdBe2ySMAiGxU5uXT8sEx4d_BgAY8A==]([Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(1-(Tert-butyl)-1H-pyrazol-4-YL)acetic acid

In our pursuit of novel therapeutics and scientific advancement, the safety of our researchers is paramount. This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment...

Author: BenchChem Technical Support Team. Date: February 2026

In our pursuit of novel therapeutics and scientific advancement, the safety of our researchers is paramount. This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE) for handling 2-(1-(Tert-butyl)-1H-pyrazol-4-YL)acetic acid. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can establish a robust safety protocol by analyzing its constituent chemical moieties: a substituted pyrazole ring and a carboxylic acid functional group. This approach, grounded in chemical first principles and authoritative safety standards, ensures a self-validating system of protection.

Part 1: Hazard Assessment & Risk Analysis

Understanding the "why" behind PPE selection is the bedrock of laboratory safety. The structure of 2-(1-(Tert-butyl)-1H-pyrazol-4-YL)acetic acid suggests a specific hazard profile we must mitigate.

Chemical Identity and Inferred Hazards
PropertyAnalysis & Inferred Hazard
Chemical Family Substituted Pyrazole, Carboxylic Acid
Physical Form Likely a white to off-white solid at room temperature.[1]
Carboxylic Acid Group This functional group makes the compound acidic. Carboxylic acids can be corrosive and are known to cause skin and eye irritation or damage.[1][2] Vapors, especially if the compound is heated, can be harmful if inhaled.[1]
Pyrazole Moiety The pyrazole ring system is a common scaffold in biologically active molecules.[3] Safety data for pyrazole itself indicates it can be harmful if swallowed, toxic in contact with skin, and causes serious eye damage and skin irritation.[4][5] It may also cause damage to organs through prolonged or repeated exposure.[4]
Tert-butyl Group This bulky alkyl group increases the lipophilicity of the molecule, which may enhance its ability to be absorbed through the skin.

Based on this analysis, we must assume the compound is, at a minimum, a skin and severe eye irritant, potentially corrosive, and harmful if ingested or absorbed through the skin.

The Hierarchy of Controls: Our Guiding Principle

PPE is the last line of defense.[6] Before we even consider gloves and goggles, we must prioritize engineering and administrative controls to minimize exposure. This is a foundational concept in occupational safety, mandated by frameworks like the OSHA Laboratory Standard (29 CFR 1910.1450).[7][8]

Caption: A logical workflow for responding to a chemical spill.

Waste Disposal: Cradle to Grave Responsibility

All materials contaminated with 2-(1-(Tert-butyl)-1H-pyrazol-4-YL)acetic acid, including gloves, weigh boats, pipette tips, and spill cleanup debris, must be disposed of as hazardous chemical waste. [9]

  • Container: Use a designated, chemically compatible hazardous waste container with a secure, screw-top lid. [10][11]The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name. [12][13]* Storage: The waste container should be kept closed except when adding waste and stored in a designated Satellite Accumulation Area (SAA) within the laboratory. [10][12]* Pickup: Follow your institution's procedures for chemical waste pickup, which are governed by EPA and local regulations. [9][11] By adhering to this comprehensive guide, you are not merely following rules; you are participating in a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Carboxylic Acids – GCSE Chemistry (Triple) CCEA Revision . Study Rocket. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. Available at: [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection . National Center for Biotechnology Information (PMC). Available at: [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . Lab Manager. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. Available at: [Link]

  • Guidelines for the selection of gloves for the workplace . NIOSH - PubMed. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. Available at: [Link]

  • Glove Guide - Chemical Compatibility . University of South Florida. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. Available at: [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. Available at: [Link]

  • The MSDS HyperGlossary: Carboxylic Acid . Interactive Learning Paradigms, Incorporated. Available at: [Link]

  • Navigating Laboratory Safety: Understanding OSHA and EPA Regulations While Protecting Your Employees . The EI Group. Available at: [Link]

  • OSHA Glove Selection Chart . University of California, Santa Cruz - Environmental Health and Safety. Available at: [Link]

  • Review on Biological Activities of Pyrazole Derivatives . Journal of Chemical Health Risks. Available at: [Link]

  • Safety Glove Selection Guide . Advanced Photon Source, Argonne National Laboratory. Available at: [Link]

  • 2-(1-methyl-1H-pyrazol-4-yl)acetic acid . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • SAFETY DATA SHEET - 3,5-Dimethyl-1H-pyrazole-1-acetic acid, 95% . Fisher Scientific. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.